molecular formula C19H26N2O4S B11464786 7,8-dimethoxy-2-[3-(propan-2-yloxy)propyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-[3-(propan-2-yloxy)propyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11464786
M. Wt: 378.5 g/mol
InChI Key: UFPTVYLBMVJHJM-UHFFFAOYSA-N
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Description

7,8-DIMETHOXY-2-[3-(PROPAN-2-YLOXY)PROPYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-2-[3-(PROPAN-2-YLOXY)PROPYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[1,5-b]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfanyl group: This step often involves the use of thiol reagents under controlled conditions.

    Attachment of the propan-2-yloxypropyl group: This step typically involves an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-2-[3-(PROPAN-2-YLOXY)PROPYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.

Scientific Research Applications

7,8-DIMETHOXY-2-[3-(PROPAN-2-YLOXY)PROPYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-2-[3-(PROPAN-2-YLOXY)PROPYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-2-[3-(propan-2-yloxy)propyl]-3-thioxo-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one
  • 7,8-Dimethoxy-2-[3-(propan-2-yloxy)propyl]-3-oxo-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one

Uniqueness

The uniqueness of 7,8-DIMETHOXY-2-[3-(PROPAN-2-YLOXY)PROPYL]-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its specific structural features, such as the presence of the sulfanyl group and the methoxy groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

7,8-dimethoxy-2-(3-propan-2-yloxypropyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C19H26N2O4S/c1-12(2)25-7-5-6-20-18(22)15-8-13-9-16(23-3)17(24-4)10-14(13)11-21(15)19(20)26/h9-10,12,15H,5-8,11H2,1-4H3

InChI Key

UFPTVYLBMVJHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC

Origin of Product

United States

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